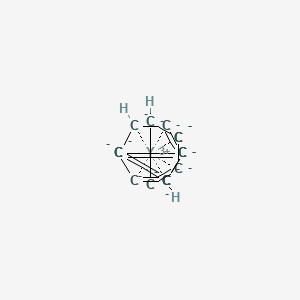
Yttrium, tris(eta5-2,4-cyclopentadien-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of yttrium, tris(eta5-2,4-cyclopentadien-1-yl)- typically involves the reaction of yttrium trichloride with cyclopentadienyl sodium in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:
YCl3+3NaC5H5→Y(C5H5)3+3NaCl
Industrial Production Methods
Industrial production methods for yttrium, tris(eta5-2,4-cyclopentadien-1-yl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Yttrium, tris(eta5-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different yttrium-containing species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield yttrium oxide, while substitution reactions can produce a variety of new organometallic compounds with different ligands.
Applications De Recherche Scientifique
Yttrium, tris(eta5-2,4-cyclopentadien-1-yl)- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: It is used in the production of advanced materials, such as high-performance ceramics and superconductors.
Mécanisme D'action
The mechanism of action of yttrium, tris(eta5-2,4-cyclopentadien-1-yl)- involves its interaction with molecular targets through its cyclopentadienyl ligands. These ligands can coordinate with various substrates, facilitating catalytic reactions. The compound’s unique structure allows it to participate in a range of chemical processes, making it a versatile tool in scientific research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(cyclopentadienyl)lanthanum
- Tris(cyclopentadienyl)cerium
- Tris(cyclopentadienyl)neodymium
Uniqueness
Yttrium, tris(eta5-2,4-cyclopentadien-1-yl)- is unique due to its specific coordination environment and the properties imparted by the yttrium center. Compared to similar compounds, it offers distinct reactivity and stability, making it particularly useful in applications requiring high thermal and chemical stability.
Propriétés
Formule moléculaire |
C15H3Y-12 |
|---|---|
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;yttrium(3+) |
InChI |
InChI=1S/3C5H.Y/c3*1-2-4-5-3-1;/h3*1H;/q3*-5;+3 |
Clé InChI |
TWRSDTDEAPPAPU-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Y+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


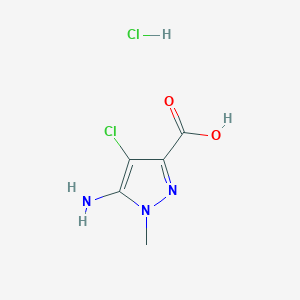
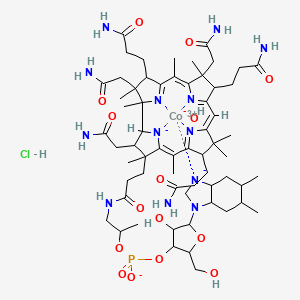
![4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12348639.png)
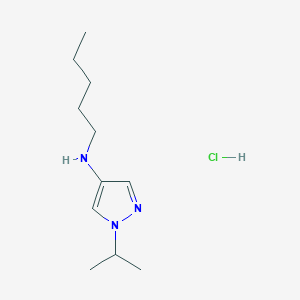
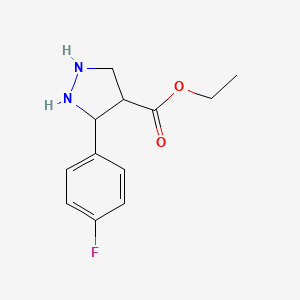
![Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate](/img/structure/B12348650.png)
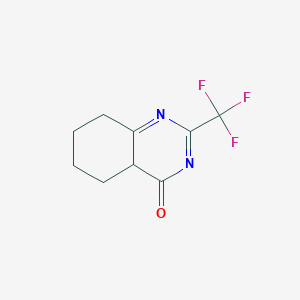
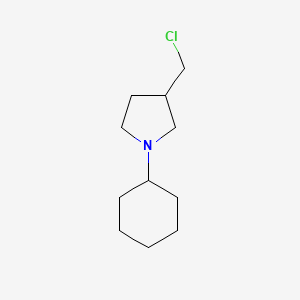
![3-amino-N-[(1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-yl)methyl]propanamide](/img/structure/B12348660.png)
![6-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12348673.png)
![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl-](/img/structure/B12348680.png)

![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348701.png)
![bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12348709.png)
